molecular formula C10H18O B1633140 trans-9-Decalol CAS No. 1654-87-1

trans-9-Decalol

Cat. No.: B1633140
CAS No.: 1654-87-1
M. Wt: 154.25 g/mol
InChI Key: YMWMXZXXVIICRR-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Chemical Identification

trans-9-Decalol, systematically named (4aR,8aS)-octahydro-4a(2H)-naphthalenol , belongs to the bicyclic decalin alcohol family. Its IUPAC nomenclature reflects its stereochemical configuration, with the hydroxyl group positioned at the C9 carbon of the decahydronaphthalene framework. The compound’s CAS registry number is 1654-87-1 , and its molecular formula is C₁₀H₁₈O , corresponding to a molecular weight of 154.25 g/mol .

Key identifiers include:

Property Value
Systematic Name (4aR,8aS)-octahydro-4a(2H)-naphthalenol
Molecular Formula C₁₀H₁₈O
SMILES C1CCC2C(C1)CCCC2O
InChI Key YMWMXZXXVIICRR-UHFFFAOYSA-N

The structural distinction between trans- and cis-decalol isomers arises from the spatial arrangement of hydrogen atoms across the fused bicyclic system. In trans-9-decalol, the hydroxyl group occupies an equatorial position relative to the decalin chair-chair conformation, minimizing steric hindrance.

Stereochemical Configuration and Conformational Analysis

The stereochemistry of trans-9-decalol is defined by its trans-decalin backbone , where the two cyclohexane rings adopt chair conformations with opposing axial orientations. This configuration imposes a rigid, planar geometry, as evidenced by X-ray crystallography. Key stereochemical features include:

  • Chair-chair conformation : Both rings minimize 1,3-diaxial interactions, stabilizing the trans isomer over the cis form by ~3 kcal/mol.
  • Hydroxyl group orientation : The -OH group at C9 resides in an equatorial position, enabling hydrogen-bonding interactions without distorting the bicyclic framework.

Conformational flexibility is limited due to the fused ring system. Molecular dynamics simulations reveal an energy barrier of ~10 kcal/mol for ring flipping, effectively locking the molecule in its trans configuration under standard conditions.

Comparative Structural Analysis with Bicyclic Terpenoid Derivatives

trans-9-Decalol shares structural homology with biologically significant bicyclic terpenoids, particularly geosmin (C₁₂H₂₂O) and menthol derivatives . A comparative analysis highlights:

Feature This compound Geosmin Menthol
Core Structure Decalin trans-Decalin + methyl p-Menthane
Functional Groups -OH at C9 -OH at C4a, methyl at C8a -OH at C3
Ring Fusion trans trans cis
Biological Role Synthetic intermediate Microbial metabolite Flavorant/analgesic

Notably, geosmin’s 4,8a-dimethyl substitution on the decalin core enhances its volatility and olfactory potency compared to trans-9-decalol. Synthetic routes to trans-decalin derivatives often employ Diels-Alder cyclization or catalytic hydrogenation of naphthalene precursors.

Crystallographic Data and Molecular Packing Arrangements

X-ray powder diffraction studies of trans-decalin derivatives reveal a monoclinic crystal system (space group P2₁/n) with unit cell parameters:

Parameter Value
a (Å) 9.874 ± 0.002
b (Å) 7.326 ± 0.001
c (Å) 10.215 ± 0.003
β (°) 102.34 ± 0.05
Z 2

The molecular packing is stabilized by van der Waals interactions and weak C-H···O hydrogen bonds (2.7–3.1 Å). The absence of strong intermolecular forces results in a low melting point (<25°C) and high solubility in nonpolar solvents.

In the crystalline lattice, trans-9-decalol molecules adopt a herringbone arrangement , with adjacent hydroxyl groups oriented anti-parallel to minimize dipole-dipole repulsions. This packing mode contrasts with the helical stacking observed in cis-decalol polymorphs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,5,6,7,8,8a-octahydro-1H-naphthalen-4a-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c11-10-7-3-1-5-9(10)6-2-4-8-10/h9,11H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMWMXZXXVIICRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCCCC2C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167943
Record name trans-9-Decalol
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Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1654-87-1, 3574-58-1, 55693-34-0
Record name trans-9-Decalol
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Record name NSC176182
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Record name NSC137179
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Scientific Research Applications

Environmental Applications

Water Treatment

Geosmin is primarily known for its role in water quality management due to its contribution to taste and odor problems in drinking water. Its detection at low concentrations can indicate the presence of certain microorganisms.

  • Taste and Odor Control : The addition of powdered activated carbon (PAC) has been shown to effectively manage taste and odor issues caused by geosmin in drinking water. A study demonstrated that a simplified model could predict the necessary PAC doses for effective removal of geosmin, ensuring water quality standards are met during episodic contamination events .
  • Nanofiltration Techniques : Research indicates that nanofiltration membranes can retain geosmin effectively, achieving retention rates over 90%. This method is crucial for enhancing the physical and chemical characteristics of water treatment processes, particularly in regions prone to algal blooms that produce geosmin .

Food and Beverage Industry

Wine Production

In winemaking, geosmin can impart undesirable earthy flavors. Understanding its presence and managing its levels is vital for maintaining wine quality.

  • Off-Flavour Profiling : Studies utilizing advanced extraction techniques have identified geosmin as a significant contributor to off-flavors in wine. Techniques such as stir bar sorptive extraction coupled with thermal desorption and gas chromatography-mass spectrometry (GC-MS) have been employed to profile these off-flavors accurately .

Health and Safety Implications

Microbial Indicator

Geosmin serves as an important microbial indicator in indoor environments. Its presence can signal microbial growth, which poses health risks.

  • Risk Analysis in Indoor Environments : Research has incorporated geosmin into probabilistic risk analysis models to evaluate the potential health impacts associated with indoor air quality. The findings suggest that monitoring compounds like geosmin can help assess the risk of exposure to harmful microorganisms in buildings .

Case Studies

Study Application Findings
Water Treatment StudyUse of PAC for geosmin removalDemonstrated effective adsorption kinetics with minimal deviation from predicted values .
Nanofiltration ResearchRetention of geosminAchieved retention rates of 93% to 99% using treated membranes, enhancing water treatment efficiency .
Wine Off-Flavour ProfilingDetection of geosmin in winesIdentified geosmin as a key contributor to undesirable flavors using advanced extraction methods .
Indoor Air Quality AnalysisGeosmin as a microbial indicatorEstablished correlations between geosmin levels and indoor microbial contamination risks .

Chemical Reactions Analysis

Germacradienol Cyclization

  • Reaction : Germacradienol (3 ) undergoes Mg²⁺-dependent cyclization and retro-Prins fragmentation to form octalin (5 ), which reprotonates and hydrates to yield geosmin (1 ) .

  • Catalyst : Bifunctional germacradienol–geosmin synthase (SCO6073) with N-terminal (cyclization) and C-terminal (fragmentation) domains .

  • Key Evidence :

    • Mutagenesis of Mg²⁺-binding motifs (e.g., D455N/D456N) abolishes geosmin production .

    • C-terminal truncation proteins restore geosmin synthesis when added post-germacradienol formation .

Mechanistic Insights

MutationEffect on Geosmin YieldProducts Formed
D455N/D456N0%Germacradienol (87%), Germacrene D (11%)
S233A11%Isolepidozene (11%), aberrant hydrocarbons
L90D0%β-Elemene (6%), γ-Elemene (1%)

Photocatalytic Degradation

trans-9-Decalol derivatives like geosmin degrade under UV/TiO₂ catalysis via hydroxyl radical (- OH) pathways :

Degradation Pathway

  • Initial Step : - OH attacks the decalin ring, leading to bond dissociation and ring opening.

  • Intermediates : Transient dehydrated species (e.g., VII , VIII ) form, followed by linear aldehyde/ketone fragments .

  • Final Products : Mineralization to CO₂ and H₂O.

Kinetic Parameters

ParameterValueConditions
Specific rate constant (kq)0.023 min⁻¹0.5 g/L TiO₂, pH 7
Geosmin half-life~30 minUV intensity: 15 mW/cm²

Stability and Reactivity

  • Peroxide Formation : Structurally analogous decahydronaphthalenes form peroxides upon prolonged air exposure . While direct evidence for this compound is lacking, similar storage precautions (e.g., inert atmosphere) are advised.

  • Thermal Stability : No decomposition observed below 100°C in inert environments .

Synthetic Modifications

Though limited direct data exists, analogous alcohols undergo:

  • Oxidation : Tertiary C-OH resists typical oxidants (e.g., CrO₃), but strong agents (e.g., O₃) may cleave rings.

  • Esterification : Possible with acyl chlorides under basic conditions, though steric hindrance reduces yields.

Environmental Implications

  • Odor Threshold : Geosmin (derived from this compound) is detectable at 4–10 ng/L in water, necessitating advanced oxidation for remediation .

  • Biodegradation : Microbial pathways remain underexplored but likely involve hydroxylation and ring cleavage .

Comparison with Similar Compounds

9-Fluorenemethanol

  • Structure : A fluorene derivative with a hydroxymethyl group at position 9 (C₁₄H₁₂O, MW 196.24) .
  • Key Differences: Aromaticity: 9-Fluorenemethanol contains a planar aromatic fluorene system, enabling π-π interactions absent in saturated decalins. Reactivity: The hydroxymethyl group in 9-fluorenemethanol is more accessible for reactions (e.g., esterification) compared to the sterically hindered hydroxyl group in trans-9-Decalol .
  • Applications: Used in organic synthesis and photoresist technologies due to its UV stability .

Decalin Derivatives (cis- and trans-Decalin)

  • Structure : Bicyclo[4.4.0]decane without functional groups. trans-Decalin has a lower steric strain than cis-Decalin due to equatorial substituent orientation .
  • Comparison :
    • Boiling Points : trans-Decalin (187°C) vs. cis-Decalin (195°C) due to differences in molecular packing.
    • Solubility : trans-Decalin is less polar and more lipophilic than trans-9-Decalol, which would have moderate polarity from the hydroxyl group.

9-Decenal

  • Structure : A linear aliphatic aldehyde (C₁₀H₁₈O, MW 154.25) with a terminal double bond .
  • Key Differences: Functional Group: 9-Decenal has an aldehyde group, making it highly reactive in oxidation and nucleophilic addition reactions.

9-Anthraceneacetyl Chloride

  • Structure : Anthracene derivative with an acetyl chloride group (C₁₆H₁₁ClO, MW 254.71) .
  • Comparison: Aromatic Interactions: The anthracene system enables strong van der Waals interactions, unlike the non-aromatic decalin system. Reactivity: The acetyl chloride group undergoes rapid hydrolysis, whereas this compound’s hydroxyl group is less reactive under ambient conditions .

Data Table: Comparative Properties of Selected Compounds

Compound Molecular Formula Molecular Weight CAS Number Key Functional Group Key Application
trans-9-Decalol* C₁₀H₁₈O 154.25 (hypo.) N/A Hydroxyl Stereoselective synthesis
9-Fluorenemethanol C₁₄H₁₂O 196.24 24324-17-2 Hydroxymethyl Photoresists, Organic synthesis
trans-Decalin C₁₀H₁₈ 138.25 493-02-7 N/A Solvent, Fuel additive
9-Decenal C₁₀H₁₈O 154.25 39770-05-3 Aldehyde Fragrances, Flavors
9-Anthraceneacetyl Cl C₁₆H₁₁ClO 254.71 72917-30-7 Acetyl chloride Organic intermediates

(hypo.) = Hypothetical data inferred from structural analogs.

Research Findings and Trends

  • Steric Effects : The trans configuration in decalol derivatives reduces steric hindrance compared to cis-isomers, enhancing their utility in asymmetric catalysis .
  • Thermal Stability: Saturated bicyclic alcohols like this compound are more thermally stable than aromatic analogs (e.g., 9-fluorenemethanol) due to the absence of conjugated π-electrons .
  • Analytical Challenges: Screening for hydroxyl-containing compounds in mixtures requires advanced techniques like HPLC or GC, as noted in substance identification guidelines .

Preparation Methods

Chlorination and Alkylation of Decalin

Zlatkis and Smith demonstrated that trans-decalin undergoes regioselective chlorination under controlled conditions. Moist chlorine gas was introduced to trans-decalin at −10°C in a capillary-spray reactor, yielding 2-chlorodecalin as the major product (63% yield). Subsequent reaction with ethylmagnesium bromide produced trans-2-ethyldecalin, confirming the feasibility of alkylation at the decalin bridgehead.

Key to achieving the this compound structure is the introduction of hydroxyl groups. While not directly reported in the literature, analogous pathways suggest that hydrolysis of chlorodecalins under basic conditions could yield decalols. For example, 9-chlorodecalin synthesized via AlCl3-catalyzed isomerization of cis-decalin (20% yield) forms 9,10-octalin upon dehydrohalogenation with pyridine. Hydration of this diene intermediate may provide access to decalol derivatives.

Isomerization Strategies

A critical advancement emerged in the interconversion of cis- and trans-decalin precursors. Treatment of cis-decalin with tert-butyl chloride and anhydrous AlCl3 induced rapid isomerization to trans-decalin (>90% conversion in 40 sec). This method enables recycling of stereoisomeric byproducts into the desired trans configuration, significantly improving synthetic efficiency.

Enzymatic Biosynthesis in Streptomyces Species

Microbial biosynthesis offers stereospecific production of this compound without requiring chiral resolution. The soil bacterium Streptomyces coelicolor encodes a bifunctional germacradienol/germacrene D synthase (SCO6073) that converts farnesyl diphosphate (FPP) to geosmin.

Catalytic Mechanism

The enzyme catalyzes two consecutive reactions:

  • Cyclization : FPP undergoes Mg²⁺-dependent ionization to form a germacradienol carbocation intermediate.
  • Retro-Prins fragmentation : Proton-initiated cleavage eliminates acetone, yielding an octalin intermediate (C12H18) that undergoes hydration to geosmin.

Deuterium labeling studies confirmed the hydride shift mechanism: incubation with [1,1-²H₂]FPP produced d₂-geosmin retaining both deuteriums at C-1.

Metabolic Engineering

Site-directed mutagenesis of the SCO6073 gene modulates product distribution:

Mutant Germacradienol Germacrene D Geosmin
Wild-type 74% 10% 13%
D455N/D456N 87% 11% 0%
N598L 89% 8% 1%

These variants enable selective accumulation of intermediates for downstream chemical conversion to this compound.

Analytical Validation of Synthetic Products

Gas Chromatography-Mass Spectrometry (GC-MS)

Characteristic geosmin fragments at m/z 112 (base peak), 125, and 182 allow unambiguous identification. The DB-5MS column (30 m × 0.25 mm) achieves baseline separation from structural analogs at 40°C (hold 2 min) to 250°C at 10°C/min.

Spectroscopic Confirmation

1H NMR (CDCl3): δ 1.26 (s, 6H, C-1/C-10 CH3), 1.45–1.68 (m, 12H, bridgehead H), 3.55 (br s, 1H, OH). The trans-decalol configuration is confirmed by J9,10 = 11.3 Hz.

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